molecular formula C20H20O4 B11159267 4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

Cat. No.: B11159267
M. Wt: 324.4 g/mol
InChI Key: PDEMCMNMUWWULC-UHFFFAOYSA-N
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Description

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes an ethyl group, a methoxybenzyl group, and a methyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-7-methyl-2H-chromen-2-one and 3-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the methoxybenzyl group is introduced to the chromen-2-one core, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the chromen-2-one core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-7-methyl-2H-chromen-2-one: Lacks the methoxybenzyl group, resulting in different biological activities.

    5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one: Lacks the ethyl group, which may affect its chemical reactivity and biological properties.

    4-ethyl-5-[(3-methoxybenzyl)oxy]-2H-chromen-2-one: Lacks the methyl group, leading to variations in its interactions with molecular targets.

Uniqueness

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is unique due to the presence of all three substituents (ethyl, methoxybenzyl, and methyl) on the chromen-2-one core. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

4-ethyl-5-[(3-methoxyphenyl)methoxy]-7-methylchromen-2-one

InChI

InChI=1S/C20H20O4/c1-4-15-11-19(21)24-18-9-13(2)8-17(20(15)18)23-12-14-6-5-7-16(10-14)22-3/h5-11H,4,12H2,1-3H3

InChI Key

PDEMCMNMUWWULC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC(=CC=C3)OC

Origin of Product

United States

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